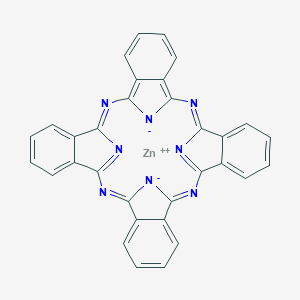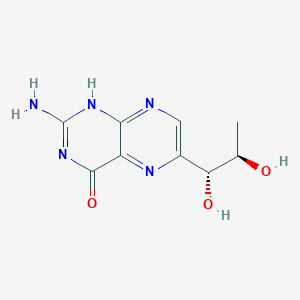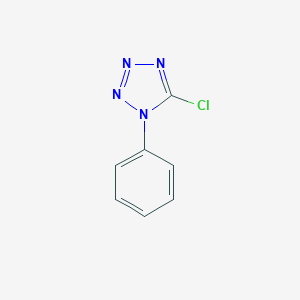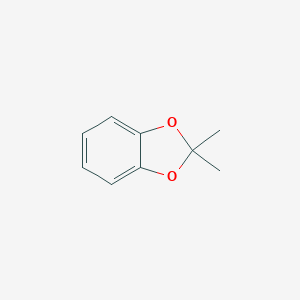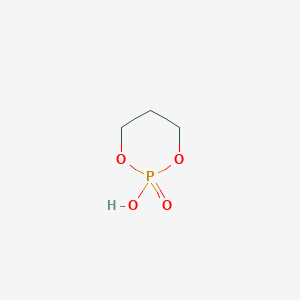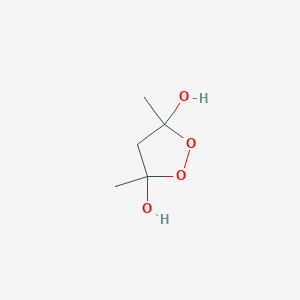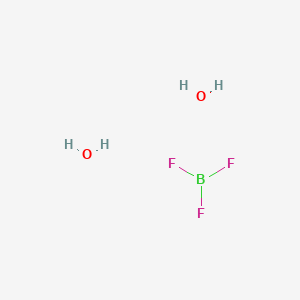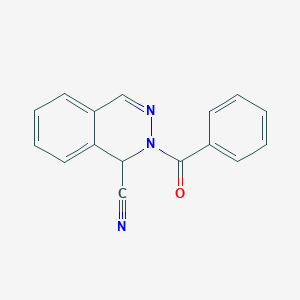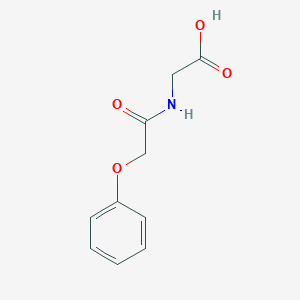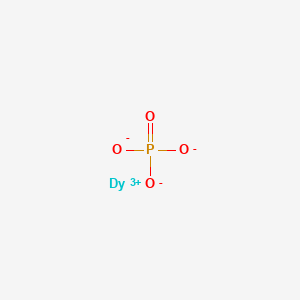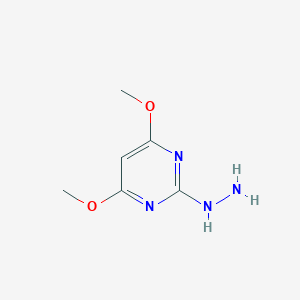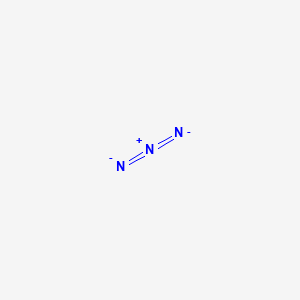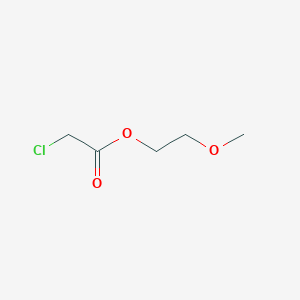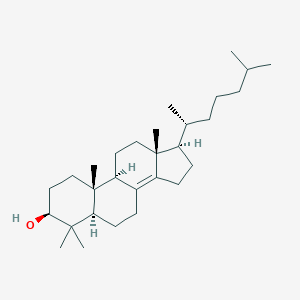
Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, also known as lanosterol, is a sterol molecule that plays a crucial role in the biosynthesis of cholesterol and other important sterols in the body. It is a precursor molecule that undergoes a series of enzymatic reactions to produce cholesterol, which is essential for various physiological processes such as cell membrane formation, hormone synthesis, and bile acid production.
作用机制
Lanosterol exerts its effects through multiple mechanisms, including the regulation of gene expression, the modulation of enzyme activity, and the interaction with cellular membranes. It acts as a precursor molecule for the biosynthesis of cholesterol and other important sterols, which are essential for maintaining the structural integrity of cell membranes and regulating cellular processes. Lanosterol also has antioxidant properties and can scavenge free radicals, which are harmful molecules that can damage cellular components.
生化和生理效应
Lanosterol has a wide range of biochemical and physiological effects, including the regulation of cholesterol biosynthesis, the modulation of gene expression, and the inhibition of cataract formation. It plays a critical role in maintaining the structural integrity of cell membranes and regulating cellular processes such as cell signaling and apoptosis. Lanosterol also has anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
实验室实验的优点和局限性
Lanosterol has several advantages and limitations for lab experiments. One advantage is its ability to regulate cholesterol biosynthesis, which makes it a valuable tool for studying the mechanisms of cholesterol metabolism and its role in various physiological processes. Lanosterol can also be used as a potential therapeutic agent for the treatment of cataracts and other diseases that involve protein aggregation. However, one limitation is the complex synthesis method required to produce Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, which makes it difficult to obtain in large quantities. Another limitation is the potential toxicity of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, which can have adverse effects on cellular processes if not used appropriately.
未来方向
There are several future directions for the study of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, including its potential therapeutic applications in the treatment of cataracts and other diseases that involve protein aggregation. Further research is needed to understand the mechanisms of action of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- and its effects on cellular processes. The development of new synthesis methods for Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- and other important sterols could also lead to new discoveries in the field of cholesterol metabolism and its role in human health. Additionally, the use of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- as a tool for gene regulation and cellular signaling could have important implications for the development of new therapies for various diseases.
合成方法
Lanosterol is synthesized from squalene, a linear hydrocarbon molecule, through a series of enzymatic reactions that involve cyclization, oxidation, and reduction steps. The first step is the cyclization of squalene to form Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- through the action of the enzyme squalene cyclase. This reaction involves the formation of a cyclic intermediate that undergoes further modifications to produce Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-. The synthesis of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- is a complex process that requires the coordination of multiple enzymes and cofactors.
科学研究应用
Lanosterol has been extensively studied for its role in cholesterol biosynthesis and its potential therapeutic applications. Recent studies have shown that Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- can inhibit the formation of cataracts, a common eye disease that affects millions of people worldwide. The mechanism of action involves the ability of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- to dissolve the protein aggregates that form in the lens of the eye, which are responsible for cataract formation. This discovery has led to the development of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)--based eye drops as a potential treatment for cataracts.
属性
CAS 编号 |
14772-51-1 |
|---|---|
产品名称 |
Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- |
分子式 |
C29H50O |
分子量 |
414.7 g/mol |
IUPAC 名称 |
(3S,5R,9R,10R,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22,24-26,30H,8-18H2,1-7H3/t20-,22-,24+,25+,26+,28-,29-/m1/s1 |
InChI 键 |
HVXVNFNRJMVTAU-RADBOZLKSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@@H]4[C@@]([C@H]3CC[C@]12C)(CC[C@@H](C4(C)C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C |
同义词 |
4,4-Dimethyl-5α-cholest-8(14)-en-3β-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



